molecular formula C11H10BrNO3S B3087528 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one CAS No. 1174429-23-2

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one

Cat. No.: B3087528
CAS No.: 1174429-23-2
M. Wt: 316.17 g/mol
InChI Key: QDXOPRNMGJWKAY-UHFFFAOYSA-N
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Description

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that features a unique combination of bromine, morpholine, and thieno[3,2-b]pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one typically involves the following steps:

    Formation of the Thieno[3,2-b]pyran Core: The thieno[3,2-b]pyran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-bromoacrylate.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction.

    Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could produce a sulfoxide or sulfone .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets and pathways. The bromine and morpholine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is unique due to its combination of a thieno[3,2-b]pyran core with bromine and morpholine substituents. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Biological Activity

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C11_{11}H10_{10}BrNO3_3S
  • Molecular Weight : 316.18 g/mol
  • IUPAC Name : 3-bromo-5-morpholino-7H-thieno[3,2-b]pyran-7-one

The structure features a thieno[3,2-b]pyran core with a bromine atom at the third position and a morpholine substituent at the fifth position, contributing to its unique chemical properties and potential biological activities .

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds within the thieno[3,2-b]pyran class can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, this compound has been associated with PI3K (phosphoinositide 3-kinase) inhibitory activity, which is critical in cancer metabolism and growth .

While detailed mechanisms remain to be fully elucidated, it is hypothesized that the compound interacts with various biological targets involved in cell signaling pathways. Its structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which play a vital role in transmitting signals within cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound showed cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
    • The compound's ability to induce apoptosis in tumor cells was noted, further supporting its therapeutic potential.
  • Binding Affinity Studies :
    • Interaction studies revealed that this compound binds effectively to certain GPCRs, suggesting a mechanism through which it may exert its biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Properties
5-Methylthieno[3,2-b]pyranMethyl group instead of bromineEnhanced lipophilicity
4-Amino-thieno[3,2-b]pyranAmino group at position 4Potential for increased reactivity
Thieno[3,2-b]pyridinePyridine instead of pyranDifferent electronic properties

This table highlights how the presence of the bromine substituent and morpholine ring in this compound may influence its biological activity compared to its analogs .

Future Research Directions

Further pharmacological studies are needed to elucidate the full spectrum of biological activities exhibited by this compound. Key areas for future research include:

  • Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Properties

IUPAC Name

3-bromo-5-morpholin-4-ylthieno[3,2-b]pyran-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c12-7-6-17-11-8(14)5-9(16-10(7)11)13-1-3-15-4-2-13/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXOPRNMGJWKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An oven-dried 100 mL round-bottom flask was charged with a magnetic stirring bar, 1-(4-bromo-3-hydroxythiophen-2-yl)-3-morpholinopropane-1,3-dione (1.95 g, 5.83 mmol) and dissolved in dichloromethane (30 mL) under magnetic stirring. Trifluoromethanesulfonic anhydride (2.45 mL, 14.6 mmol) was added portionwise over 2 minutes, and the reaction was stirred at room temperature. After stirring overnight, the reaction was concentrated in vacuo and redissolved in methanol (10 mL). After stirring for 4 hours, the reaction was concentrated in vacuo and diluted with aqueous 5% sodium bicarbonate solution (100 mL). The reaction was transferred to a separatory funnel and extracted three times with dichloromethane (100 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated in vacuo to give 3-bromo-5-morpholino-7H-thieno[3,2-b]pyran-7-one (103) (1.52 g, 4.81 mmol, 82%) as a brown solid.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 2
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 3
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 5
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 6
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one

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